Product packaging for Anadoline(Cat. No.:CAS No. 28513-29-3)

Anadoline

Cat. No.: B3035025
CAS No.: 28513-29-3
M. Wt: 397.5 g/mol
InChI Key: BIKQEQZZNGCJDA-KSIKZPOJSA-N
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Description

Anadoline N-oxide (CAS 28513-29-3) is an alkaloid compound provided as a high-purity powder for biochemical and pharmacological research applications . With a molecular formula of C20H31NO7 and a molecular weight of 397.47 g/mol, this chemical is characterized as an N-oxide derivative . Researchers can utilize this compound as a reference standard or as a starting material in studies investigating the structure-activity relationships of alkaloid molecules. The product is highly soluble in organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, and DMSO, facilitating its use in various experimental setups . To ensure stability and longevity, the material should be stored desiccated at -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31NO7 B3035025 Anadoline CAS No. 28513-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO7/c1-5-12(2)19(24)27-10-13(3)18(23)14(4)20(25)28-11-15-6-8-21(26)9-7-16(22)17(15)21/h5-6,13-14,16-18,22-23H,7-11H2,1-4H3/b12-5+/t13?,14-,16-,17-,18+,21?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKQEQZZNGCJDA-KSIKZPOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC(C)C(C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OCC(C)[C@@H]([C@@H](C)C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Distribution of Anadoline in Biological Systems

Plant Sources of Anadoline

This compound has been identified in several plant species, particularly within the Symphytum genus, commonly known as comfrey. The presence and concentration of this compound can vary depending on the specific species and potentially environmental factors.

Symphytum orientale, often referred to as white comfrey, is recognized as a primary source from which this compound was initially isolated and characterized. Early research identified this compound in this species publish.csiro.aupublish.csiro.auresearchgate.netrxlist.comjst.go.jpinchem.orgmdpi-res.com. The alkaloid isolated from Symphytum orientale was characterized as a monoester of retronecine (B1221780) N-oxide publish.csiro.aupublish.csiro.au.

Beyond Symphytum orientale, this compound has also been detected in other species within the Symphytum genus, including Symphytum tuberosum inchem.orgnih.govresearchgate.netmdpi.com. Symphytum tuberosum, known as tuberous comfrey, is another plant species where the presence of this pyrrolizidine (B1209537) alkaloid has been reported nih.govresearchgate.net. However, one study noted the presence of an unknown compound in S. tuberosum that was distinct from this compound, despite prior reports researchgate.net. Symphytum species in general are known to contain pyrrolizidine alkaloids inchem.orgnih.govresearchgate.netmdpi.compfaf.orgontosight.aimdpi.comoup.comwikipedia.orgmfd.org.mk.

Here is a table summarizing the plant sources where this compound has been reported:

Biosynthetic Precursors of Pyrrolizidine Alkaloids Related to this compound

The biosynthesis of pyrrolizidine alkaloids, including those structurally related to this compound, involves the conversion of specific amino acids into the characteristic necine base and necic acid moieties.

The formation of the necine base, the bicyclic core of pyrrolizidine alkaloids, originates from the amino acids L-ornithine and L-arginine nih.govencyclopedia.pub. These amino acids are decarboxylated to form putrescine encyclopedia.pub. Subsequently, homospermidine is formed, which serves as a key precursor for the necine bases nih.govencyclopedia.pubrsc.orguni-kiel.de. Homospermidine is synthesized from putrescine and spermidine (B129725) rsc.org. The biosynthesis of necine bases is considered to follow a common pathway nih.gov.

Necic acids, the acidic components that esterify the necine base, exhibit greater structural diversity compared to necine bases and are formed through distinct biosynthetic modes nih.gov. For some pyrrolizidine alkaloids, isoleucine has been shown to be a precursor for the necic acid portions gla.ac.ukrsc.orggla.ac.uk. This compound is described as an ester involving trachelanthic acid and tiglic acid publish.csiro.aupublish.csiro.aumdpi.com. Tiglic acid is classified as a C5 acid mdpi.com, while trachelanthic acid is a monocarboxylic acid mdpi.com. In this compound, the tiglic acid is reported to esterify the secondary hydroxyl group of the trachelanthate moiety publish.csiro.aupublish.csiro.aumdpi.com.

Enzymatic Systems Involved in Pyrrolizidine Alkaloid Biosynthesis

The biosynthesis of pyrrolizidine alkaloids is facilitated by specific enzymatic systems that catalyze the various steps from primary metabolism precursors to the final alkaloid structures.

A key enzyme in the biosynthesis of pyrrolizidine alkaloids is homospermidine synthase (HSS). This enzyme catalyzes the first committed step in the pathway, the formation of homospermidine from putrescine and spermidine nih.govencyclopedia.pubuni-kiel.deoup.comresearchgate.netresearchgate.netnih.govpnas.orgcdnsciencepub.comnih.gov. HSS has been shown to have evolved from deoxyhypusine (B1670255) synthase oup.comnih.govpnas.org. Homospermidine oxidase (HSO) has been identified as catalyzing the second step in necine base formation uni-kiel.de. While HSS is well-characterized, the sequence of subsequent enzymatic conversions in necine base formation is not fully elucidated researchgate.netresearchgate.net. Acyltransferases may be involved in the esterification of necine bases with necic acids nih.gov. Research continues to identify and characterize the enzymes involved in the complex pathways of pyrrolizidine alkaloid biosynthesis.

EnzymeCatalyzed StepReference(s)
Homospermidine Synthase (HSS)Formation of homospermidine from putrescine and spermidine nih.govencyclopedia.pubuni-kiel.deoup.comresearchgate.netresearchgate.netnih.govpnas.orgcdnsciencepub.comnih.gov
Homospermidine Oxidase (HSO)Second step in necine base formation uni-kiel.de
Acyltransferase(s)Esterification of necine base with necic acid(s) nih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Pyrrolizidine (B1209537) Alkaloid Frameworks

The total synthesis of the pyrrolizidine alkaloid framework, the core structure of compounds like anadoline, has been a subject of extensive research. The primary synthetic targets are often the necine bases, such as retronecine (B1221780) and its epimer heliotridine, which serve as the foundational scaffolds for the attachment of various necic acids.

One notable strategy for the synthesis of (+)-heliotridine involves a highly selective 1,3-dipolar cycloaddition reaction. researchgate.net This approach has been successfully employed to construct the bicyclic pyrrolizidine core with a total yield of 17%. researchgate.net The key step in this synthesis is the reaction of a chiral pyrroline N-oxide with a suitable dipolarophile, which establishes the critical stereochemistry of the necine base.

Another versatile approach to the synthesis of both (+)-retronecine and (+)-heliotridine utilizes an intermolecular carbenoid displacement reaction as the key step. rsc.org This method allows for the stereoselective construction of the pyrrolizidine ring system from readily available starting materials like (S)-malic acid. rsc.org The strategic use of carbenoid chemistry enables the formation of the C1-C2 bond of the pyrrolizidine nucleus with high stereocontrol.

Furthermore, a concise total synthesis of (+)-retronecine has been accomplished, demonstrating the feasibility of constructing this important necine base through innovative synthetic routes. acs.org Various synthetic strategies have been developed over the years, many of which are highlighted in comprehensive reviews on the synthesis of retronecine. unigoa.ac.in These approaches often involve the creative use of cycloaddition reactions, rearrangement reactions, and stereoselective reductions to achieve the desired target molecule.

A summary of different approaches for the synthesis of key pyrrolizidine alkaloid necine bases is presented in the table below.

Necine BaseKey Synthetic StrategyStarting MaterialOverall Yield
(+)-Heliotridine1,3-Dipolar Cycloaddition(S)-3-tert-butoxypyrroline N-oxide17% researchgate.net
(+)-RetronecineIntermolecular Carbenoid Displacement(S)-Malic AcidNot Specified rsc.org
(+)-RetronecineVarious MethodsMultipleVaried acs.orgunigoa.ac.in

These total synthesis approaches provide access to the core pyrrolizidine alkaloid framework, which is essential for the subsequent construction of more complex molecules like this compound and for the generation of novel analogues.

Semi-Synthesis of this compound Analogues

Semi-synthesis, which involves the chemical modification of naturally occurring pyrrolizidine alkaloids or their constituent parts, is a powerful tool for generating analogues of complex molecules like this compound. This approach is particularly valuable for exploring the chemical space around a natural product and for producing derivatives that may have altered biological activities.

A common strategy in the semi-synthesis of PA analogues is the esterification of the necine base, such as retronecine or heliotridine, with various necic acids. nih.govrsc.org Methods have been developed for the selective esterification at the C-7 and C-9 hydroxyl groups of the necine base. nih.govrsc.org For instance, the use of N,N'-dicyclohexylcarbodiimide (DCC) allows for the selective esterification at the less hindered C-9 position of retronecine with simple carboxylic acids. rsc.org For more complex or sensitive necic acids, the use of N-acylimidazoles has proven effective for achieving esterification. rsc.org

The synthesis of macrocyclic pyrrolizidine alkaloid analogues, which are structurally more similar to this compound, has also been achieved through semi-synthetic methods. One approach involves the treatment of a 1-chloromethyl-1,2-didehydro-7-hydroxypyrrolizidinium salt with various anhydrides. rsc.org This reaction proceeds through the initial formation of a 7-monoester, followed by an intramolecular cyclization to form the macrocyclic diester. rsc.org This method has been used to prepare a range of ten-, eleven-, and twelve-membered macrocyclic diesters of retronecine. rsc.org

Researchers have also prepared diesters of retronecine and acyl derivatives of other naturally occurring PAs, such as indicine, monocrotaline, and retrorsine, for further study. rsc.org These semi-synthetic efforts provide access to a diverse range of PA analogues that would be difficult to obtain through total synthesis alone.

The following table summarizes some of the key semi-synthetic strategies used to generate pyrrolizidine alkaloid analogues.

Necine BaseReagent/MethodType of Analogue Produced
RetronecineN,N'-Dicyclohexylcarbodiimide (DCC)C-9 monoesters rsc.org
RetronecineN-AcylimidazolesC-7 and/or C-9 esters rsc.org
HeliotridineCarbodiimidazoleC-7 and C-9 mono- and diesters nih.gov
Retronecine derivativeAnhydridesMacrocyclic diesters rsc.org

These semi-synthetic approaches are crucial for generating analogues of complex PAs like this compound, enabling the exploration of their chemical and biological properties.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The design and synthesis of derivatives of complex natural products like this compound are essential for conducting structure-activity relationship (SAR) studies. SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. This knowledge can then be used to design new compounds with improved properties.

For pyrrolizidine alkaloids, SAR studies have often focused on understanding the structural requirements for their biological effects. It has been established that the stereochemistry at the C-7 position of the necine base and the C-2' position of the necic acid can significantly influence the biological activity of PA esters. nih.gov

In the context of designing PA derivatives, synthetic efforts have been directed towards modifying both the necine base and the necic acid moieties. For example, the preparation of various esters of heliotridine and their corresponding N-oxides allowed for a comparison of their biological activities with those of the corresponding retronecine esters. nih.gov Such studies help to elucidate the importance of the stereochemistry of the necine base.

Furthermore, the synthesis of amide analogues of pyrrolizidine esters has been explored as a means to create derivatives with potentially different biological profiles. rsc.org The synthesis of retronamine, an amino-analogue of retronecine, provides a convenient route to these amide derivatives. rsc.org

The design of PA analogues also involves the creation of compounds with modified necic acids. The ability to selectively esterify the necine base allows for the introduction of a wide variety of synthetic and naturally occurring necic acids, enabling a systematic exploration of the impact of the acid moiety on biological activity. rsc.org

The following table outlines key structural modifications and their potential impact on the activity of pyrrolizidine alkaloid derivatives, which can be extrapolated to the design of this compound analogues.

Structural ModificationRationale for SAR StudiesPotential Impact on Activity
Stereochemistry of the necine base (e.g., retronecine vs. heliotridine)To determine the influence of the spatial arrangement of substituents on the bicyclic core.Can significantly alter biological activity. nih.gov
Stereochemistry of the necic acidTo understand the importance of the chiral centers in the side chain.Can have a pronounced effect on activity. nih.gov
Esterification at C-7 vs. C-9To investigate the role of the position of the necic acid on the necine base.Can influence site selectivity and biological profile. nih.gov
Ester vs. Amide linkageTo explore the effect of changing the linking group between the necine base and the side chain.May lead to analogues with different stabilities and activities. rsc.org
N-oxidation of the necine baseTo study the effect of the oxidation state of the nitrogen atom.Can alter the polarity and biological properties of the molecule. nih.gov

Through the systematic design and synthesis of such derivatives, a deeper understanding of the structure-activity relationships of complex pyrrolizidine alkaloids like this compound can be achieved.

Molecular Interaction Studies

Investigating Molecular Recognition and Binding

Molecular recognition and binding studies aim to identify and characterize the specific interactions between a molecule, such as anadoline, and its biological targets. This involves assessing the affinity and selectivity of binding to various proteins, including receptors and enzymes.

Receptor Interaction Profiling

Receptor interaction profiling involves examining the binding of a compound to a panel of receptors to determine its selectivity and potential effects. Some pyrrolizidine (B1209537) alkaloids have been shown to modulate several neuroreceptors, including muscarinic acetylcholine, serotonin, and to a lesser extent, adrenergic receptors. mdpi.com This modulation of neuroreceptors might contribute to the observed effects of PA-containing plants, such as avoidance by herbivores due to their bitter taste. mdpi.com While specific receptor interaction data for this compound is limited in the provided search results, the broader context of pyrrolizidine alkaloid interactions suggests potential for such activity.

Enzyme Binding Studies

Enzyme binding studies investigate how a compound interacts with enzymes, potentially inhibiting or activating their activity. Enzymes are critical targets for many drugs and toxins. Pyrrolizidine alkaloids undergo metabolic conversion by enzymes, particularly cytochrome P450 enzymes, to form reactive metabolites responsible for their toxicity. nih.gov Studies on the metabolism of pyrrolizidine alkaloids highlight the crucial role of these enzymes in their biological fate. For instance, the metabolic formation of dehydropyrrolizidine alkaloid (DHP) from lasiocarpine, another pyrrolizidine alkaloid, is predominantly mediated by the CYP3A isozyme. nih.gov While direct enzyme binding studies specifically with this compound were not extensively detailed in the search results, the metabolic context of PAs implies interactions with drug-metabolizing enzymes. Additionally, molecular docking simulations for other alkaloids have been performed to investigate binding modes into the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase. mdpi-res.commdpi-res.com

Elucidation of Intracellular Signaling Pathway Modulation

Intracellular signaling pathways are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to ultimately effect changes in cellular activity. Modulation of these pathways by a compound can lead to a wide range of biological responses. While the search results provide general information on intracellular signaling pathways, including those activated by G protein-coupled receptors (GPCRs) and steroid hormones, and mention that some natural compounds can modulate pathways like ERK1/2 and Akt mdpi.comyoutube.com, specific details on how this compound directly modulates intracellular signaling pathways are not explicitly provided. The known genotoxicity of pyrrolizidine alkaloids, including the interruption of DNA replication, suggests potential interference with pathways related to cell cycle control and DNA repair, but the precise mechanisms of this compound's influence on specific signaling cascades require further investigation. mdpi.com

Computational Modeling and Simulation Approaches

Computational modeling and simulation approaches, such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools for predicting and analyzing the molecular interactions of compounds. These methods can provide insights into binding affinities, interaction modes, and the structural features that influence biological activity. mdpi.compensoft.netresearchgate.netenamine.netnih.govnih.govresearchgate.netresearchgate.netmdpi.comnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a molecule when it is bound to a receptor or enzyme. mdpi.compensoft.netresearchgate.netenamine.netnih.gov Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing information about the stability of the complex and the dynamics of the interaction. mdpi.compensoft.netnih.govmdpi.comnih.govlammps.orgarxiv.org These methods are widely used in drug discovery and mechanistic studies to understand how ligands bind to their targets. mdpi.compensoft.netnih.govmdpi.com While the search results mention molecular docking and dynamics simulations in the context of other alkaloids and potential drug candidates targeting various proteins and enzymes mdpi-res.commdpi.compensoft.netresearchgate.netenamine.netnih.gov, specific studies detailing molecular docking or dynamics simulations performed with this compound were not found. However, these techniques could be applied to this compound to predict its binding interactions with relevant biological targets, such as drug-metabolizing enzymes or potential receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that relates the chemical structure of a set of compounds to their biological activity. enamine.netresearchgate.netresearchgate.netnih.govnih.gov By developing QSAR models, researchers can identify the structural features that are important for activity and predict the activity of new or untested compounds. enamine.netresearchgate.netnih.gov QSAR studies have been applied to various classes of compounds to understand their interactions with biological targets, including receptors and enzymes. enamine.netresearchgate.netresearchgate.netnih.govnih.gov While the search results discuss QSAR modeling in the context of other compounds and their activities enamine.netresearchgate.netresearchgate.netnih.govnih.gov, specific QSAR studies focused on this compound or a series of this compound derivatives were not identified. Applying QSAR methods to this compound and related pyrrolizidine alkaloids could help to elucidate the structural determinants of their molecular interactions and biological activities, including their toxicity.

Emerging Research Frontiers and Methodological Advancements

Application of "Omics" Technologies in Anadoline Research (e.g., Metabolomics, Proteomics)

"Omics" technologies, such as metabolomics and proteomics, represent powerful tools for the large-scale analysis of biological molecules, providing comprehensive insights into the state and dynamics of biological systems humanspecificresearch.orgresearchgate.net. While specific published studies directly applying "omics" technologies solely to this compound were not prominently found in the search, these technologies are broadly applicable and increasingly utilized in the study of natural products and the biological systems they affect or are derived from.

Metabolomics, the comprehensive analysis of metabolites within biological samples, can be employed to understand the metabolic pathways involved in the biosynthesis of natural products like this compound in plants humanspecificresearch.orgmdpi.com. It can also be used to study the metabolic changes induced in a biological system upon exposure to a natural product, providing insights into its biological activity or fate uninet.edu. For instance, metabolomic analysis using techniques like HPLC/MS has been performed on complex biological samples to identify metabolic changes mdpi.com.

Proteomics involves the large-scale study of proteins, including their abundance, structure, and functions humanspecificresearch.orgresearchgate.net. In the context of natural product research, proteomics can help identify protein targets that a compound interacts with, or understand how a compound affects protein expression and modification within a cell or organism mdpi.comuninet.edu. This can be crucial for elucidating the mechanism of action of bioactive natural products. Proteomic techniques are used for the expression of proteins and their modifications mdpi.com. Quantitative chemical proteomics is also used to identify active proteins in complex models and determine how environmental cues alter their biochemical activity yale.edu.

Integrating data from metabolomics and proteomics, along with other omics disciplines like genomics and transcriptomics, offers a holistic view of biological processes and the impact of natural products humanspecificresearch.orgresearchgate.netnih.gov. This integrated approach can accelerate the identification of new targets and mechanisms related to natural product research humanspecificresearch.orgtiu.edu.iq.

Development of Novel Analytical Methodologies for Complex Matrices

This compound is found in natural sources, such as Symphytum species (comfrey), which represent complex biological matrices nih.govnih.govsemanticscholar.org. Analyzing natural products within these matrices presents significant analytical challenges due to the presence of numerous other compounds that can interfere with detection and quantification azom.comchromatographyonline.comchromatographytoday.com. Therefore, the development of novel analytical methodologies is crucial for accurate and efficient research.

Advanced chromatographic techniques, coupled with mass spectrometry, are fundamental in the analysis of complex natural product mixtures chromatographytoday.comresearchgate.net. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for the separation, identification, and quantification of natural products in complex samples mdpi.comsemanticscholar.orgresearchgate.net. GC-MS has been used in the analysis of Symphytum officinale root culture extracts, where this compound is present semanticscholar.org.

Novel approaches in mass spectrometry, such as high-resolution direct analysis in real-time (DART)-MS, offer advantages for analyzing complex matrices with minimal sample preparation azom.com. These techniques can help overcome bottlenecks associated with extensive sample preparation steps like solvent selection and extraction azom.comchromatographyonline.com.

Sample preparation techniques themselves are also continuously being refined to improve the isolation and enrichment of target compounds from complex matrices while minimizing interference chromatographyonline.com. Methods such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed, and advancements focus on developing more selective and efficient extraction procedures chromatographyonline.com. The challenge of analyzing complex samples where target analytes might be isomeric or not well-resolved chromatographically necessitates the use of advanced instrumental tools and methods chromatographyonline.com.

Interdisciplinary Approaches in Natural Product Chemical Biology

Natural product research inherently requires an interdisciplinary approach, integrating knowledge and techniques from chemistry, biology, pharmacology, and other related fields yale.edutiu.edu.iqengineering.org.cnnih.govactascientific.com. Chemical biology, in particular, plays a vital role by using chemical tools and principles to study biological systems and processes yale.edu.

In the context of natural products like this compound, interdisciplinary collaborations are essential for various stages of research, including isolation and characterization, elucidation of biosynthetic pathways, investigation of biological activities, and potential synthesis or modification of the compounds tiu.edu.iqengineering.org.cn. Researchers integrate principles from engineering, chemistry, and biology to manipulate metabolic pathways for the synthesis of target metabolites engineering.org.cn.

Chemical biology approaches can involve using natural products as molecular probes to explore cellular functions and identify biological targets yale.edu. This strategy, sometimes referred to as "chemical genetics," helps in understanding the molecular mechanisms underlying the effects of natural compounds yale.edu.

The integration of cutting-edge technologies, including omics technologies and artificial intelligence, with natural product research is accelerating the pace of discovery and understanding tiu.edu.iqactascientific.com. This involves combining advanced analytical chemistry techniques with biological assays and computational methods to gain a comprehensive understanding of natural products and their interactions nih.gov. Interdisciplinary approaches facilitate overcoming challenges in synthesis, characterization, and optimization of natural products tiu.edu.iq.

Q & A

Q. What are the established methodologies for synthesizing Anadoline, and how can reproducibility be ensured in its preparation?

Synthesizing this compound requires strict adherence to protocols detailing reagent purity, reaction conditions (e.g., temperature, solvent systems), and purification steps. To ensure reproducibility:

  • Specify exact molar ratios of reactants and catalysts (e.g., "1.2 equivalents of [precursor] in anhydrous THF at −78°C") .
  • Validate intermediates via spectroscopic techniques (e.g., NMR, HPLC) at each synthetic step .
  • Include batch-specific material certifications (e.g., Sigma-Aldrich Lot#) and equipment calibration data .
  • Cross-reference published protocols with modifications explicitly justified (e.g., solvent substitution due to toxicity concerns) .

Q. Which analytical techniques are most robust for characterizing this compound’s physicochemical properties?

Prioritize orthogonal methods to minimize systematic errors:

  • Purity : High-resolution mass spectrometry (HRMS) coupled with HPLC-UV (>95% purity threshold) .
  • Structural confirmation : X-ray crystallography for solid-state conformation and 2D-NMR (COSY, HSQC) for solution-phase dynamics .
  • Stability : Accelerated degradation studies under varied pH/temperature, analyzed via LC-MS to identify decomposition pathways .

Q. How can researchers design initial pharmacological studies to assess this compound’s mechanism of action?

  • In vitro assays : Use dose-response curves (e.g., IC₅₀ calculations) in target-specific models (e.g., receptor-binding assays with radiolabeled ligands) .
  • Control groups : Include positive controls (known agonists/antagonists) and vehicle-only controls to isolate this compound-specific effects .
  • Data normalization : Express results as percentage inhibition relative to baseline activity, with triplicate runs to confirm statistical power (p < 0.05) .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in this compound’s in vivo efficacy studies?

  • Randomization : Use block randomization for animal cohorts to distribute weight/age variability .
  • Blinding : Implement double-blinded dosing and outcome assessments to reduce observer bias .
  • Pharmacokinetic integration : Measure plasma concentration-time profiles (AUC, Cmax) alongside efficacy endpoints to correlate exposure with effect .
  • Ethical rigor : Adhere to ARRIVE guidelines for reporting animal studies, including sample size justification and humane endpoints .

Q. How should researchers resolve contradictions between computational predictions and empirical data for this compound’s binding affinity?

  • Validation pipeline :
    • Re-examine docking parameters (e.g., force field selection, solvation models) .
    • Perform molecular dynamics simulations (>100 ns) to assess binding stability under physiological conditions .
    • Validate with experimental techniques like surface plasmon resonance (SPR) for kinetic analysis (ka, kd) .
  • Data reconciliation : Apply Akaike’s information criterion (AIC) to compare model fits and identify outliers .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity in this compound’s preclinical trials?

  • Non-linear regression : Fit dose-toxicity data to sigmoidal models (e.g., Hill equation) to estimate LD₅₀ .
  • Time-to-event analysis : Use Kaplan-Meier survival curves with log-rank tests for latency-period comparisons .
  • Multivariate adjustment : Apply Cox proportional hazards models to control for covariates like age or metabolic rate .

Q. How can cross-disciplinary methods enhance understanding of this compound’s metabolic pathways?

  • Isotopic labeling : Track ¹⁴C-labeled this compound in microsomal assays to identify phase I/II metabolites via radio-HPLC .
  • Multi-omics integration : Correlate metabolomics (LC-MS/MS) with transcriptomics (RNA-seq) to map enzyme induction (e.g., CYP450 isoforms) .
  • Knockout models : Use CRISPR-edited hepatocytes to confirm metabolic enzyme specificity (e.g., CYP3A4 vs. CYP2D6) .

Methodological Challenges and Solutions

Q. What are the critical considerations for scaling this compound synthesis from milligram to gram quantities without compromising yield?

  • Process optimization :
    • Screen alternative catalysts (e.g., Pd/C vs. Pd(OAc)₂) to improve turnover numbers .
    • Implement flow chemistry for exothermic reactions to enhance thermal control .
  • Quality metrics : Monitor enantiomeric excess (ee) at each scale-up stage using chiral GC/MS .

Q. How should researchers address discrepancies between in vitro potency and in vivo bioavailability of this compound?

  • Bioavailability enhancement :
    • Formulate with co-solvents (e.g., PEG 400) or nanoemulsions to improve solubility .
    • Conduct permeability assays (Caco-2 monolayers) to assess intestinal absorption barriers .
  • Tissue distribution studies : Use whole-body autoradiography in rodents to quantify organ-specific uptake .

What frameworks guide the formulation of hypothesis-driven research questions for this compound’s therapeutic applications?

  • PICO framework : Define Population (e.g., murine sepsis models), Intervention (this compound dosing regimen), Comparison (standard care), Outcomes (survival rate, cytokine levels) .
  • FINER criteria : Ensure questions are Feasible (resource-appropriate), Novel (unaddressed in PubMed-indexed studies), Ethical (IACUC-approved), and Relevant (translational potential) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.